Malvidin
Malvidin
Malvidin is an anthocyanidin cation that is delphinidin carrying methyl substituents at positions 3' and 5'. It has a role as a biological pigment and a metabolite. It derives from a delphinidin. It is a conjugate acid of a malvidin(1-).
Malvidin, also known as enidin or malvidin chloride, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Malvidin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, malvidin is primarily located in the membrane (predicted from logP).
Malvidin, also known as enidin or malvidin chloride, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Malvidin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, malvidin is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
10463-84-0
VCID:
VC21007656
InChI:
InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1
SMILES:
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O
Molecular Formula:
C17H15O7+
Molecular Weight:
331.3 g/mol
Malvidin
CAS No.: 10463-84-0
Cat. No.: VC21007656
Molecular Formula: C17H15O7+
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Malvidin is an anthocyanidin cation that is delphinidin carrying methyl substituents at positions 3' and 5'. It has a role as a biological pigment and a metabolite. It derives from a delphinidin. It is a conjugate acid of a malvidin(1-). Malvidin, also known as enidin or malvidin chloride, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Malvidin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, malvidin is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 10463-84-0 |
| Molecular Formula | C17H15O7+ |
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | 2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol |
| Standard InChI | InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1 |
| Standard InChI Key | KZMACGJDUUWFCH-UHFFFAOYSA-O |
| SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator